
Raclopride
Übersicht
Beschreibung
Racloprid ist ein typisches Antipsychotikum, das als selektiver Antagonist an D2-Dopaminrezeptoren wirkt . Es wurde ausgiebig in der wissenschaftlichen Forschung eingesetzt, insbesondere bei der Untersuchung neurologischer und psychiatrischer Erkrankungen wie Morbus Parkinson und Chorea Huntington . Racloprid wird auch mit Isotopen wie Kohlenstoff-11 radioaktiv markiert, um es in der Positronen-Emissions-Tomographie (PET) zu verwenden, um die Bindung von Dopaminrezeptoren im Gehirn zu untersuchen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Racloprid kann mit verschiedenen Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Desmethyl-Racloprid als Vorläufer. Der Vorläufer wird mit Kohlenstoff-11 unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat oder Cäsiumcarbonat in Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen markiert . Das Reaktionsgemisch wird dann durch Hochleistungsflüssigchromatographie (HPLC) gereinigt, um Racloprid mit hoher radiochemischer Reinheit zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Racloprid unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet die Verwendung automatisierter Syntheseplattformen wie dem GE TRACERlab FX C Pro, die eine effiziente und ertragreiche Produktion von Racloprid ermöglicht . Die Verwendung nicht-toxischer Lösungsmittel und Festphasenextraktionsmethoden erhöht die Effizienz und Sicherheit des Produktionsprozesses weiter .
Analyse Chemischer Reaktionen
Standard Methylation with [¹¹C]Methyl Iodide
The conventional synthesis involves O-desmethyl raclopride as a precursor reacting with [¹¹C]methyl iodide in dimethylformamide (DMF) containing sodium hydride (NaH). This method achieves a decay-corrected radiochemical yield (RCY) of 11–14% and a specific activity of 48 TBq/mmol within 25 minutes .
Loop Chemistry with [¹¹C]Methyl Triflate
Using a TRACERlab FX C-Pro module, [¹¹C]methyl triflate reacts with desmethyl this compound in ethanol. This method achieves:
Solvent and Base Effects
Solvent | Base | RCY (%) | Temperature | Source |
---|---|---|---|---|
DMF | NaH | 11–14 | RT | |
DMSO | K₂CO₃/Cs₂CO₃ | 40 | 85°C | |
Cyclohexanone | None | 30 | 80°C | |
Ethanol | None | 3.7 | RT |
-
DMSO with K₂CO₃/Cs₂CO₃ provides the highest reported yield (40% ) due to improved precursor solubility and reactivity .
-
Cyclohexanone enables base-free synthesis, simplifying purification .
Temperature and Reaction Time
-
Microreactor systems reduce reaction times from minutes to seconds while maintaining high yields .
-
Elevated temperatures (e.g., 60–80°C) enhance methylation efficiency .
Quality Control Metrics for [¹¹C]this compound
Parameter | Value | Source |
---|---|---|
Radiochemical purity | >95% | |
Specific activity | 20,831 Ci/mmol (EOS) | |
pH | 5.0–6.0 | |
Sterility | Pass |
HPLC Purification
-
Column : Phenomonex Luna NH₂ (250 × 10 mm).
-
Mobile phase : 20 mM NH₄OAc in 10% ethanol.
Mechanistic Insights
-
Regioselectivity : O-[¹¹C]methylation is favored over N-methylation due to steric and electronic factors, avoiding quaternary ammonium salt formation .
-
Precursor Design : Desmethyl this compound without hydrobromide improves solubility and reactivity in non-polar solvents like DMSO .
Stability and Handling
Wissenschaftliche Forschungsanwendungen
Positron Emission Tomography (PET)
Raclopride is frequently employed in PET imaging to assess D2 receptor occupancy in clinical settings. The radiolabeled form, [^11C]this compound, has been instrumental in evaluating the effects of antipsychotic medications on D2 receptor occupancy. Research indicates that effective doses of neuroleptic drugs achieve 85-90% occupancy of D2 receptors, providing critical data for optimizing treatment strategies in schizophrenia .
Table 1: Key Studies Utilizing [^11C]this compound in PET Imaging
Study | Focus | Findings |
---|---|---|
Kapur et al. (2000) | Antipsychotic efficacy | Established dose-response relationship for haloperidol using [^11C]this compound |
Meyer et al. (2018) | Depression | Lower D2 receptor binding in major depressive episodes compared to controls |
Schizophrenia Studies | Treatment response | Evaluated D2 receptor occupancy post-treatment with various antipsychotics |
Schizophrenia
This compound has been pivotal in schizophrenia research, particularly in examining the role of dopaminergic dysregulation. Studies have shown that patients with schizophrenia exhibit altered D2 receptor dynamics, which can be quantitatively assessed using this compound binding measurements . This application aids in understanding the pathophysiology of the disorder and the pharmacodynamics of antipsychotic treatments.
Depression
Recent studies utilizing this compound have also explored its application in major depressive disorder (MDD). Research indicates that patients with severe MDD show significantly lower D2/D3 receptor binding compared to healthy controls, suggesting a potential target for therapeutic interventions . The use of this compound in conjunction with electroconvulsive therapy (ECT) has provided insights into treatment mechanisms and outcomes.
Pharmacological Studies
This compound's utility extends to pharmacological studies where it helps elucidate the effects of various substances on dopamine release. For instance, studies involving methamphetamine have demonstrated that this compound binding can reflect changes in presynaptic dopamine storage capacity, highlighting its role as a biomarker for dopamine dynamics during substance use .
Case Study: Parkinson's Disease
In a notable case study involving patients with Parkinson's disease, this compound was used to assess nigrostriatal dopaminergic integrity through PET imaging. The findings indicated that reduced this compound binding correlated with disease progression, providing a non-invasive method to monitor dopaminergic function over time .
Case Study: Substance Abuse
Another case study focused on individuals with substance use disorders utilized this compound to evaluate the impact of drug use on dopaminergic signaling. The results suggested that alterations in D2 receptor availability could serve as biomarkers for addiction severity and treatment response .
Wirkmechanismus
Raclopride exerts its effects by selectively antagonizing D2 dopamine receptors in the brain . This antagonism inhibits the action of dopamine, a neurotransmitter involved in various neurological processes. The selectivity of this compound for D2 receptors is characterized by its binding affinity, with Ki-values of 1.8 nM for D2 receptors, 3.5 nM for D3 receptors, 2400 nM for D4 receptors, and 18000 nM for D1 receptors . This selective binding allows for precise imaging and assessment of dopamine receptor activity in the brain .
Vergleich Mit ähnlichen Verbindungen
Racloprid wird oft mit anderen Dopaminrezeptorantagonisten wie Haloperidol und Sulpirid verglichen. Im Gegensatz zu Racloprid, das hochspezifisch für D2-Rezeptoren ist, hat Haloperidol ein breiteres Wirkungsspektrum und beeinflusst mehrere Dopaminrezeptorsubtypen . Sulpirid hingegen hat eine höhere Affinität für D2- und D3-Rezeptoren, aber eine geringere Selektivität im Vergleich zu Racloprid . Die einzigartige Selektivität von Racloprid macht es besonders nützlich für bildgebende Verfahren und die Forschung zu spezifischen Dopamin-bedingten Erkrankungen .
Liste ähnlicher Verbindungen
- Haloperidol
- Sulpirid
- Nemonaprid
- (+)-PHNO (ein D2/D3-Agonist)
Die einzigartigen Eigenschaften und Anwendungen von Racloprid machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurologie, Psychiatrie und bildgebende Verfahren.
Biologische Aktivität
Raclopride is a selective dopamine D2 receptor antagonist primarily used in research settings, particularly in positron emission tomography (PET) studies to assess dopamine receptor occupancy and the dynamics of dopamine release in the brain. This article delves into the biological activity of this compound, examining its binding characteristics, effects on dopamine release, and implications in various neurological conditions.
Overview of this compound
- Chemical Structure : this compound is a substituted benzamide that selectively binds to D2 dopamine receptors.
- Mechanism of Action : By competing with endogenous dopamine for binding sites on D2 receptors, this compound provides insights into dopaminergic activity in vivo.
Kinetic Analysis of this compound Binding
This compound's binding to D2 receptors can be analyzed using PET imaging. A study involving [^11C]this compound demonstrated the following:
- Binding Affinity : The binding potential (BP) of this compound is influenced by the concentration of endogenous dopamine. Increased dopamine levels lead to decreased BP, indicating reduced binding of this compound to D2 receptors .
- Kinetic Models : A three-compartment model was used to analyze the kinetics of this compound binding, allowing for the determination of receptor density (Bmax) and affinity (Kd) values. This model also facilitated the calculation of association (kon) and dissociation (koff) rate constants .
Effects on Dopamine Release
This compound is instrumental in studying dopamine release dynamics:
- Dopamine Release Induction : Studies have shown that amphetamine administration leads to increased synaptic dopamine levels, which subsequently reduces this compound binding. This decrease can persist for hours after the initial increase in dopamine .
- PET Studies : In a dual-bolus PET study, researchers evaluated changes in striatal dopamine release induced by cognitive tasks. Results indicated that cognitive reinforcement learning tasks significantly altered BP measurements, reflecting changes in endogenous dopamine levels .
Case Studies and Research Findings
- Dopamine Dysfunction in Depression :
-
Impact of Pharmacological Agents :
- Research has highlighted that drugs affecting synaptic dopamine levels can alter this compound binding. For instance, aripiprazole administration resulted in varying degrees of D2/3 receptor occupancy over time, demonstrating the utility of this compound in assessing drug effects on dopaminergic systems .
Table 1: Summary of Key Findings from this compound Studies
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOQONBSWFLFPE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045687 | |
Record name | Raclopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84225-95-6 | |
Record name | Raclopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84225-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raclopride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084225956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raclopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12518 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raclopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RACLOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430K3SOZ7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Raclopride interact with dopamine receptors?
A1: this compound acts as a dopamine antagonist, primarily targeting the D2-like receptor family (D2, D3, and D4). It exhibits high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype []. Its antagonist action stems from competitive binding to the orthosteric binding site of these receptors, preventing the binding of dopamine and other agonists [, , , ].
Q2: What are the downstream effects of this compound binding to dopamine D2 receptors?
A2: By blocking dopamine D2 receptors, this compound interferes with dopamine signaling pathways. This leads to a range of effects, including:
- Increased dopamine synthesis: Blocking presynaptic D2 autoreceptors, which normally regulate dopamine synthesis and release, leads to increased dopamine production in certain brain regions like the mesocortical, mesolimbic, and nigrostriatal pathways [].
- Altered neuronal activity: this compound modulates the firing patterns of dopaminergic neurons in regions like the ventral tegmental area (VTA) [, , , ]. This effect is complex and varies depending on factors such as the brain region, dose of this compound, and presence of other drugs.
- Behavioral changes: In animal models, this compound induces various behavioral changes, including reduced locomotor activity, catalepsy, and attenuation of conditioned avoidance responding, effects considered predictive of antipsychotic activity [, , , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H21ClN2O2, and its molecular weight is 332.83 g/mol.
A3: The provided research papers do not contain information about this compound's material compatibility and stability.
A3: The provided research papers do not focus on the catalytic properties of this compound.
A3: The provided research papers primarily focus on experimental work with this compound. There is no in-depth discussion of computational chemistry or modeling studies.
Q4: How do structural modifications to the this compound molecule affect its activity and selectivity?
A4: While the provided papers don't offer a comprehensive SAR analysis, some inferences can be made:
- Substitution patterns: The presence of the chlorine atom and the specific arrangement of the benzamide, piperidine, and pyrrolidine rings are crucial for its high affinity for D2-like receptors [, ].
- Stereochemistry: this compound exists as a racemic mixture, with the S(−) enantiomer being the more pharmacologically active form [, ].
A4: The provided research papers do not contain information about specific formulation strategies for this compound.
A4: The provided research papers primarily focus on the pharmacological and behavioral effects of this compound and do not delve into detailed SHE regulations.
Q5: What is the pharmacokinetic profile of this compound?
A5: Research indicates that this compound demonstrates:
- Good absorption: this compound is well-absorbed after oral administration in humans, with peak plasma concentrations achieved within 1–2 hours [].
- Wide distribution: The drug distributes widely throughout the body, including the brain, where it readily crosses the blood-brain barrier [, , ].
- Metabolism: this compound is primarily metabolized in the liver, with a relatively short elimination half-life of approximately 2–4 hours in humans [, ].
- Excretion: The drug is excreted primarily in the urine, both as unchanged drug and metabolites [].
Q6: How do different routes of administration affect this compound's pharmacokinetics?
A6: The route of administration affects this compound's pharmacokinetic profile:
- Intravenous (IV): IV administration results in rapid and complete absorption, leading to a higher peak plasma concentration (Cmax) compared to oral administration [].
- Oral: Oral administration results in slower absorption and lower peak concentrations compared to IV [, , ]. The extended-release formulation reduces peak-to-trough fluctuations in plasma concentration compared to immediate-release formulations [].
Q7: How does the dose of this compound influence its pharmacodynamic effects?
A7: this compound displays dose-dependent effects:
- Low doses: Primarily block presynaptic D2 autoreceptors, leading to increased dopamine synthesis and release in certain brain regions [, ].
- High doses: Block both pre- and postsynaptic D2 receptors, resulting in a more pronounced reduction in dopaminergic transmission and behavioral effects like catalepsy and reduced locomotor activity [, , ].
Q8: How is this compound used to study dopamine release in animal models?
A8: this compound is a valuable tool for studying dopamine release in vivo:
- Microdialysis: Researchers administer this compound and then measure changes in extracellular dopamine levels in specific brain regions using microdialysis. This technique helps understand how different drugs and manipulations influence dopamine release [, , ].
- Positron Emission Tomography (PET): Radiolabeled this compound ([11C]this compound) is used as a radiotracer in PET studies to visualize and quantify dopamine D2 receptor availability in the living brain [, , , , , , , , , ]. By comparing [11C]this compound binding before and after pharmacological or behavioral challenges, researchers can indirectly assess changes in dopamine release.
Q9: Can you elaborate on the use of [11C]this compound in PET studies?
A9: [11C]this compound PET is a powerful tool for studying dopamine D2 receptor function in living organisms:
- Occupancy studies: Researchers can use [11C]this compound PET to determine the occupancy of dopamine D2 receptors by different antipsychotic medications in patients with schizophrenia. This information helps optimize drug dosing and predict treatment response [, ].
- Dopamine release: By comparing [11C]this compound binding before and after a challenge that increases dopamine release (e.g., amphetamine administration, stress), researchers can indirectly measure changes in dopamine levels [, , , , ].
A9: The provided research papers do not contain information about this compound resistance.
Q10: What are the potential side effects of this compound?
A16: As a dopamine D2 antagonist, this compound can produce extrapyramidal side effects (EPS), similar to other typical antipsychotics []. These effects include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.